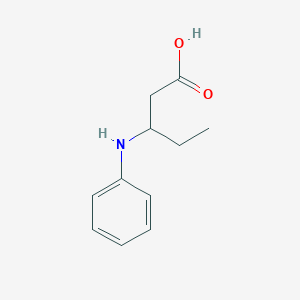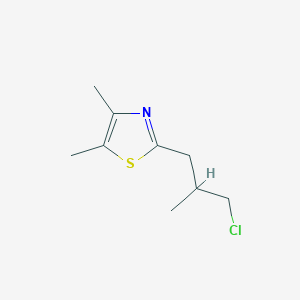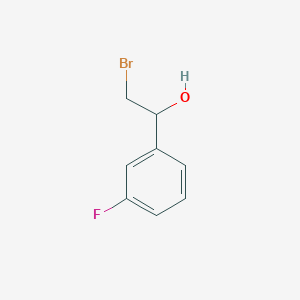
2-Bromo-1-(3-fluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO It is a brominated and fluorinated derivative of ethan-1-ol, characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-ol typically involves the bromination of 1-(3-fluorophenyl)ethan-1-ol. One common method is the reaction of 1-(3-fluorophenyl)ethan-1-ol with bromine in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-(3-fluorophenyl)ethan-1-ol derivatives.
Oxidation: Formation of 3-fluorophenylacetic acid or 3-fluorophenylacetone.
Reduction: Formation of 1-(3-fluorophenyl)ethane.
Applications De Recherche Scientifique
2-Bromo-1-(3-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3-chlorophenyl)ethan-1-ol
- 2-Bromo-1-(3-methylphenyl)ethan-1-ol
- 2-Bromo-1-(3-nitrophenyl)ethan-1-ol
Uniqueness
2-Bromo-1-(3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the bromine atom provides a site for further chemical modifications .
Propriétés
Numéro CAS |
1176484-68-6 |
|---|---|
Formule moléculaire |
C8H8BrFO |
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
2-bromo-1-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 |
Clé InChI |
DEDQEPMGJUPGHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)

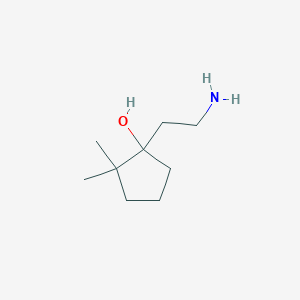
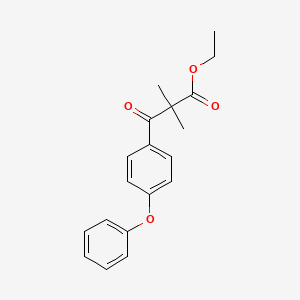
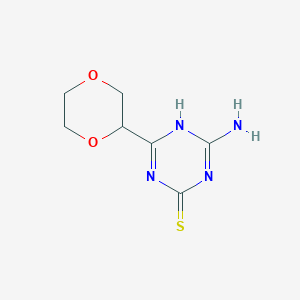
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)
![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
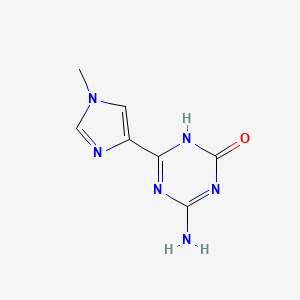
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal](/img/structure/B13197817.png)
